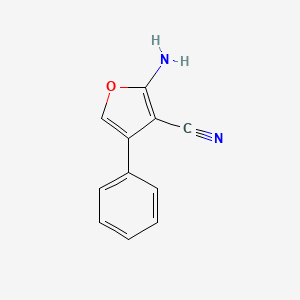

2-amino-4-phenylfuran-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-phenylfuran-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c12-6-9-10(7-14-11(9)13)8-4-2-1-3-5-8/h1-5,7H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGBQONBZBPFQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC(=C2C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472800 | |

| Record name | 2-amino-4-phenyl-3-furonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72982-21-9 | |

| Record name | 2-amino-4-phenyl-3-furonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Synthetic Pathways to 2 Amino 4 Phenylfuran 3 Carbonitrile

Detailed Reaction Mechanisms

The formation of the 2-aminofuran scaffold can be achieved through several distinct mechanistic routes, each offering unique advantages. The choice of pathway often depends on the availability of starting materials and the desired substitution pattern on the furan (B31954) ring.

While ionic pathways are more traditional for furan synthesis, radical-based methods have emerged as powerful alternatives, often proceeding under mild conditions using photoredox or chemical initiation. For the synthesis of aminofuran derivatives, these pathways typically involve the generation of a key radical intermediate that undergoes subsequent cyclization.

A plausible photocatalytic mechanism begins with the photoexcitation of a suitable catalyst (e.g., a ruthenium or iridium complex) by visible light. The excited-state photocatalyst can then engage in a single-electron transfer (SET) event with a precursor molecule. For instance, a SET oxidation of a phenol (B47542) derivative can generate an electrophilic phenoxy radical cation. nih.gov In an analogous pathway for aminofuran synthesis, a precursor such as a β-keto ester or enaminone could be oxidized to generate a radical intermediate. This radical species can then be trapped by an alkene or another radical precursor. nih.gov

A proposed radical chain mechanism involves the following key steps:

Initiation: A radical initiator (e.g., light or a chemical initiator) generates an initial radical species. This can involve the homolytic cleavage of a weak bond or a SET process that activates a substrate like an alkyl iodide. nih.gov

Propagation: The generated radical adds to a suitable acceptor, such as an activated nitrile or an enamine derivative, to form a new radical intermediate. This intermediate then undergoes an intramolecular cyclization onto the phenyl-substituted ketone moiety. The subsequent aromatization by elimination of a radical (e.g., a hydrogen atom) yields the stable furan ring and regenerates a radical species to continue the chain. A quantum yield significantly greater than one is a strong indicator of an efficient radical chain process. nih.gov

Termination: The reaction concludes when two radical species combine or are quenched by an external agent.

Multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single synthetic operation by combining three or more reactants. The synthesis of 2-amino-4-phenylfuran-3-carbonitrile is well-suited to an MCR approach, typically involving an α-haloketone, an active methylene (B1212753) nitrile, and a base.

A stepwise analysis of a common three-component cascade is as follows:

Knoevenagel Condensation/Initial Alkylation: The reaction is often initiated by the base-catalyzed deprotonation of the active methylene compound, malononitrile (B47326). The resulting carbanion can then act as a nucleophile. In one common pathway, the carbanion attacks an α-haloketone like 2-bromoacetophenone (B140003) in an SN2 reaction to form a γ-ketonitrile intermediate.

Intramolecular Cyclization (Thorpe-Ziegler Reaction): The γ-ketonitrile intermediate, still in the presence of a base, undergoes an intramolecular cyclization. The base abstracts a proton from the carbon alpha to the nitrile groups, creating a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the ketone.

Tautomerization and Dehydration: The resulting cyclic intermediate, a dihydrofuran derivative, readily undergoes tautomerization to form a more stable enamine. Subsequent dehydration (elimination of a water molecule) leads to the aromatization of the ring, yielding the final this compound product.

This tandem sequence efficiently constructs the furan ring with the desired substituents in a single pot. nih.gov

An alternative to base-mediated pathways is the acid-catalyzed cyclization of a pre-formed γ-ketonitrile precursor. This approach operates via a fundamentally different activation mechanism. While base-mediated cyclizations activate the methylene group, acid-mediated reactions activate the nitrile group. researchgate.net

The mechanism proceeds through the following key steps:

Nitrile Protonation: In a strong acid medium (e.g., trifluoroacetic acid), the lone pair of electrons on the nitrile nitrogen is protonated. This protonation dramatically increases the electrophilicity of the nitrile carbon atom, rendering it susceptible to nucleophilic attack.

Intramolecular Nucleophilic Attack: The ketone moiety of the γ-ketonitrile exists in equilibrium with its enol tautomer. The oxygen atom of the enol form acts as an intramolecular nucleophile, attacking the highly activated (protonated) nitrile carbon.

Cyclization and Deprotonation: This attack forms a five-membered ring intermediate. A subsequent deprotonation step, followed by tautomerization of the imine to the more stable enamine, yields the aromatic 2-aminofuran ring system.

This method is particularly useful for substrates that may be sensitive to strong bases and provides a complementary route to the aminofuran core.

While the prompt mentions the role of catalysts as hydride donors, it is crucial to clarify the well-established function of common organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). DBU is a strong, non-nucleophilic amidine base and its primary catalytic role in organic synthesis is that of a Brønsted base (a proton acceptor), not a hydride donor. tandfonline.comresearchgate.nettandfonline.com

In the context of furan synthesis, DBU's role is typically to facilitate deprotonation. For example, in multicomponent reactions, DBU can efficiently deprotonate malononitrile to generate the required carbanion nucleophile. tandfonline.com In other pathways, such as the ring expansion of donor-acceptor cyclopropanes to form furans, DBU acts as the base that initiates the ring-opening of the cyclopropane (B1198618) ring. rsc.orgnih.gov

Identification and Characterization of Reaction Intermediates

The validation of the proposed reaction mechanisms relies heavily on the identification and characterization of transient intermediates. Depending on the synthetic pathway, several key intermediates can be proposed or isolated.

Knoevenagel and Michael Adducts: In multicomponent reactions, the initial products of condensation between the carbonyl compound and the active methylene nitrile are Knoevenagel adducts. Subsequent addition of another nucleophile leads to Michael adducts. These intermediates can sometimes be isolated or detected spectroscopically (NMR, IR) before the final cyclization occurs.

γ-Ketonitrile Intermediates: These are the direct precursors in dedicated cyclization reactions (both acid- and base-mediated). They are stable compounds that can be synthesized, isolated, and fully characterized by standard techniques (NMR, MS, elemental analysis) before being subjected to the cyclization step. researchgate.net

Protonated Nitrile Species: In acid-mediated cyclizations, the protonated nitrile is a key, highly reactive intermediate. Due to its transient nature, it is typically not observed directly but is inferred from mechanistic and kinetic studies. Its presence is supported by the requirement of a strong acid for the reaction to proceed.

Enamine/Iminodihydrofuran Tautomers: Following the initial cyclization, non-aromatic dihydrofuran intermediates are formed. These exist as tautomers (e.g., an imine and an enamine). Their presence can be confirmed by trapping experiments or by careful spectroscopic analysis under conditions that prevent immediate aromatization.

Radical Intermediates: In radical-based pathways, the intermediates are open-shell species. Their existence is often confirmed by techniques such as electron paramagnetic resonance (EPR) spectroscopy or, more commonly, through indirect evidence like trapping experiments with radical scavengers (e.g., TEMPO) or the observation of characteristic side products. nih.gov

Kinetic Studies and Rate-Determining Steps in Key Synthetic Transformations

Kinetic studies are essential for understanding reaction dynamics and identifying the slowest step in a multistep sequence, known as the rate-determining step (RDS). epfl.ch Identifying the RDS is critical for optimizing reaction conditions to improve yields and reaction times. While specific kinetic data for the synthesis of this compound is not extensively published, principles can be drawn from studies of analogous systems. researchgate.net

In a typical multicomponent cascade reaction, any of the sequential steps—initial condensation, Michael addition, or the final intramolecular cyclization—could be the RDS. epfl.ch Reaction progress kinetic analysis, where the concentration of reactants, intermediates, and products is monitored over time, can help elucidate the reaction order with respect to each component and identify bottlenecks. researchgate.net

For instance, if the initial Knoevenagel condensation is rapid but the subsequent cyclization is slow, the γ-ketonitrile intermediate might be observed to build up in the reaction mixture before being converted to the final product. Conversely, if the initial step is slow, no significant accumulation of intermediates would be observed.

The following table illustrates how reaction parameters can be optimized, providing indirect insight into the reaction kinetics and potential RDS. A significant dependence of the reaction rate on the catalyst concentration, for example, suggests the catalyst is involved in or before the RDS.

| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | DBU | 10 | Ethanol (B145695) | 25 | 12 | 65 |

| 2 | DBU | 20 | Ethanol | 25 | 8 | 88 |

| 3 | DBU | 20 | Ethanol | 60 | 2 | 92 |

| 4 | Piperidine (B6355638) | 20 | Ethanol | 60 | 8 | 75 |

| 5 | TFA | - (solvent) | TFA | 25 | 1 | 90 |

| 6 | None | 0 | Ethanol | 60 | 24 | <5 |

This hypothetical data shows that increasing the concentration of DBU or the temperature significantly shortens the reaction time, indicating these factors influence the rate-determining step. The comparison with a weaker base like piperidine highlights the importance of base strength. The efficiency of the acid-mediated route (Entry 5) demonstrates an entirely different, yet effective, kinetic profile. The lack of reaction without a catalyst (Entry 6) confirms its essential role in the transformation.

Chemical Reactivity and Derivatization Strategies of 2 Amino 4 Phenylfuran 3 Carbonitrile

Reactions Involving the Exocyclic Amino Group

The exocyclic amino group at the C-2 position of the furan (B31954) ring is a primary nucleophilic site. Its reactivity is characteristic of aromatic amines, enabling a variety of derivatization strategies through substitution, condensation, acylation, and alkylation reactions.

The primary amino group of 2-amino-4-phenylfuran-3-carbonitrile readily participates in condensation reactions with carbonyl compounds such as aldehydes and ketones. These reactions, often catalyzed by acids, typically proceed via a Knoevenagel-type condensation mechanism to form Schiff bases (imines) or can be part of multicomponent reactions to construct more complex heterocyclic structures. nih.govresearchgate.net For instance, condensation with various aldehydes can yield the corresponding N-arylideneamino derivatives. These reactions are crucial for synthesizing a wide array of substituted pyridines and other fused systems. researchgate.netresearchgate.net

Furthermore, the amino group can react with orthoformates. For example, treatment of 2-aminofuran-3-carbonitriles with triethylorthoformate or triethylorthoacetate can afford the corresponding ethoxyimino derivatives. researchgate.net These intermediates are highly valuable for subsequent heterocyclization reactions.

A summary of representative condensation reactions is presented in the table below.

| Reagent | Product Type | Reaction Conditions | Reference |

| Aromatic Aldehydes | Schiff Bases (Imines) | Acid or base catalysis, reflux | nih.gov |

| Triethylorthoformate | Ethoxyimino derivative | Reflux in acetic anhydride | researchgate.net |

| Malononitrile (B47326), Aldehyde, Ammonium Acetate (B1210297) | Pyridine (B92270) derivatives | One-pot, four-component reaction | researchgate.net |

Acylation of the amino group is a straightforward method for derivatization. Reaction with acylating agents like acid chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivatives. This transformation is not only a method for functionalization but can also serve as a protection strategy or as a necessary step to facilitate other reactions, such as N-alkylation. nih.gov

Direct N-alkylation of 2-amino-heterocycles can be challenging to achieve under mild conditions. nih.gov However, indirect methods have proven successful. For instance, the acylated or carbamoylated derivative of the amino group can be alkylated under basic conditions, using reagents like cesium carbonate and an alkyl halide in a polar aprotic solvent like DMF. nih.govmonash.edu This approach circumvents the difficulties associated with direct alkylation and provides access to a range of N-alkylated products.

| Reaction Type | Reagent(s) | Product Type | Key Conditions | Reference |

| Acylation | Acetyl Chloride, Pyridine | N-acetyl derivative | Anhydrous conditions | nih.gov |

| Alkylation (Indirect) | 1. Acylating agent2. Alkyl Halide, Cs₂CO₃ | N-acyl, N-alkyl derivative | DMF, mild temperature | nih.gov |

| Reductive Amination | Aldehyde/Ketone, NaBH₄ | N-alkyl derivative | Methanol (B129727), room temp. | General Method |

Transformations of the Nitrile Functionality

The nitrile group at the C-3 position is a versatile functional handle. It is a key participant in cyclization reactions and can be hydrolyzed or reduced to introduce other important functional groups.

One of the most significant applications of this compound is its use as a precursor for the synthesis of furo[2,3-d]pyrimidines. nih.govinformahealthcare.comnih.gov This class of fused heterocycles is of great interest in medicinal chemistry. The synthesis is typically achieved by reacting the aminonitrile with a one-carbon synthon, which forms the pyrimidine (B1678525) ring by reacting with both the amino and nitrile groups. researchgate.net

A common and effective reagent for this transformation is formamide (B127407). researchgate.net Heating 2-amino-4-arylfuran-3-carbonitrile derivatives with formamide leads to the corresponding 4-amino-5-arylfuro[2,3-d]pyrimidines. researchgate.net Other reagents, such as triethylorthoformate followed by reaction with ammonia (B1221849) or amines, can also be employed to construct the pyrimidine ring. researchgate.netresearchgate.net The reaction with other nitriles, such as benzonitrile (B105546) or chloroacetonitrile (B46850) in the presence of a base, can also yield substituted furo[2,3-d]pyrimidines. researchgate.net

| Reagent(s) | Product | Reaction Conditions | Reference |

| Formamide | 4-Amino-5-phenylfuro[2,3-d]pyrimidine | Reflux | researchgate.net |

| Triethylorthoformate, then Ammonia | 4-Amino-5-phenylfuro[2,3-d]pyrimidine | Stepwise reaction | researchgate.net |

| Benzonitrile, Sodium Methoxide | 4-Amino-2,5-diphenylfuro[2,3-d]pyrimidine | Reflux in 2-propanol | researchgate.net |

| Chloroacetonitrile | 4-Chloro-5-phenylfuro[2,3-d]pyrimidine | - | researchgate.net |

The nitrile group can be hydrolyzed under either acidic or basic conditions. chemguide.co.uk Acid-catalyzed hydrolysis, typically by heating with a dilute mineral acid like HCl, converts the nitrile first to an amide intermediate and then to a carboxylic acid, yielding 2-amino-4-phenylfuran-3-carboxylic acid. lumenlearning.comlibretexts.org Alkaline hydrolysis with an aqueous base such as sodium hydroxide (B78521) also proceeds through an amide intermediate but results in the formation of the corresponding carboxylate salt. chemguide.co.ukyoutube.com Subsequent acidification is required to obtain the free carboxylic acid. libretexts.org

The cyano group is recognized as one of the most versatile functional groups in organic chemistry and can be transformed into various other functionalities, including amines (via reduction) or different heterocyclic rings through cycloaddition reactions. researchgate.net

Reactivity of the Furan Ring System

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. numberanalytics.com However, its aromaticity is less pronounced than that of benzene, and it can also participate in reactions that involve dearomatization, such as cycloadditions. The reactivity of the furan ring in this compound is significantly influenced by the substituents. The powerful electron-donating amino group at C-2 strongly activates the ring towards electrophilic substitution, while the phenyl group at C-4 provides steric hindrance.

Electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, are expected to occur preferentially at the electron-rich C-5 position, which is activated by the C-2 amino group. researchgate.netpharmaguideline.com Mild reagents are typically required for these transformations to avoid polymerization or ring-opening, which furan rings are prone to under strong acidic conditions. numberanalytics.compharmaguideline.com For example, nitration can be achieved with a mild nitrating agent like acetyl nitrate (B79036) at low temperatures. pharmaguideline.com

The furan ring can also undergo oxidation, which often leads to ring-opening products. pharmaguideline.comnih.gov Depending on the oxidizing agent and reaction conditions, this can generate highly functionalized acyclic compounds. Conversely, reduction of the furan ring, for example through catalytic hydrogenation, can produce the corresponding dihydrofuran or tetrahydrofuran (B95107) derivatives, though this may require conditions that also reduce the nitrile or phenyl groups. numberanalytics.com

Ring Transformations and Rearrangements (e.g., to Pyrrole (B145914) Derivatives, Dihydrofuran Hydrolysis)

The furan ring in this compound and its derivatives is susceptible to rearrangement and transformation reactions under specific conditions, leading to the formation of different heterocyclic structures.

One notable transformation is the photo-oxidative rearrangement into pyrrole derivatives. For instance, 2-aminofuran-3-carbonitriles can undergo photo-oxidative ring transformation to yield 2,5-dihydro-5-hydroxy-2-oxopyrrole-3-carbonitriles. rsc.org This reaction proceeds through the addition of singlet oxygen to the furan ring, followed by rearrangement to the more stable pyrrolinone structure.

Additionally, the dihydrofuran analogues of this compound class are susceptible to hydrolysis. Mild acidic hydrolysis of 2-amino-4,5-dihydrofuran derivatives can lead to the formation of the corresponding tetrahydro-2-oxofuran structures. rsc.org This reaction involves the hydrolysis of the enamine functionality to a ketone, followed by tautomerization.

| Starting Material | Conditions | Product | Reference |

| 2-Aminofuran-3-carbonitriles | Photo-oxidation (O₂, light) | 2,5-Dihydro-5-hydroxy-2-oxopyrrole-3-carbonitriles | rsc.org |

| 2-Amino-4,5-dihydrofuran-3,4-dicarbonitriles | Mild acidic hydrolysis | Tetrahydro-2-oxofuran-3,4-dicarbonitriles | rsc.org |

Electrophilic and Nucleophilic Substitution on the Furan Core

The reactivity of the furan core in this compound towards substitution reactions is dictated by the electronic effects of its substituents.

Electrophilic Substitution: The furan ring is inherently electron-rich and is further activated by the electron-donating amino group at the C2 position. Consequently, it is highly susceptible to electrophilic aromatic substitution. quora.com The most probable site for electrophilic attack is the C5 position, which is ortho to the oxygen atom and para to the activating amino group, and is sterically unhindered. quora.com Common electrophilic substitution reactions include halogenation, nitration, and Vilsmeier-Haack formylation.

Nucleophilic Substitution: Direct nucleophilic substitution on the furan ring is generally difficult as the ring system is electron-rich. uoanbar.edu.iq Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring, and even then, conditions are often harsh. In this compound, the phenyl and cyano groups exert an electron-withdrawing effect, but nucleophilic attack on the ring carbon atoms remains less favorable than reactions involving the amino or cyano functional groups. uoanbar.edu.iq

| Reaction Type | Reagent/Conditions | Expected Position of Substitution | Product Type |

| Electrophilic | |||

| Bromination | NBS in DMF | C5 | 5-Bromo-2-amino-4-phenylfuran-3-carbonitrile |

| Formylation | POCl₃, DMF (Vilsmeier-Haack) | C5 | 5-Formyl-2-amino-4-phenylfuran-3-carbonitrile |

| Nitration | Ac₂O, HNO₃ | C5 | 5-Nitro-2-amino-4-phenylfuran-3-carbonitrile |

| Nucleophilic | Strong nucleophile, harsh conditions | Unlikely on the core | No reaction on core expected |

Oxidation and Reduction Studies of the Furan Moiety

The furan moiety is sensitive to both oxidative and reductive conditions, which can be used to modify the heterocyclic core.

Oxidation: Furan rings can be readily oxidized, often leading to ring-opening products. However, controlled oxidation can yield valuable synthetic intermediates. As mentioned previously, photo-oxidation provides a pathway for ring transformation to pyrrole derivatives. rsc.org Stronger oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide, typically lead to the degradation of the furan ring.

Reduction: The furan ring can be reduced via catalytic hydrogenation. This reaction typically employs catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. The reduction converts the furan ring into a more stable tetrahydrofuran ring, providing access to saturated heterocyclic systems while preserving the other functional groups under appropriate conditions.

| Reaction Type | Reagent/Conditions | Effect on Furan Moiety | Product |

| Oxidation | O₂, light, sensitizer | Ring transformation | 2,5-Dihydro-5-hydroxy-2-oxopyrrole derivative |

| Reduction | H₂, Pd/C or Raney Ni | Saturation of the furan ring | 2-Amino-4-phenyltetrahydrofuran-3-carbonitrile |

Synthesis of Polyheterocyclic Systems Incorporating this compound

The ortho-amino-nitrile functionality is a classical building block for the annulation of additional heterocyclic rings, making this compound a key precursor for the synthesis of fused systems like furopyridines and furopyrimidines.

Formation of Furo[2,3-b]pyridines and Furo[2,3-b]pyrimidines

Furo[2,3-d]pyrimidines: The synthesis of a fused pyrimidine ring onto the furan core is a common and efficient derivatization strategy. The reaction of 2-aminofuran-3-carbonitriles with single-carbon electrophiles leads to the formation of furo[2,3-d]pyrimidines. researchgate.net For example, heating this compound with formamide or triethyl orthoformate results in the construction of the pyrimidine ring, yielding the corresponding 4-aminofuro[2,3-d]pyrimidine. researchgate.net These compounds are of significant interest in medicinal chemistry. nih.gov

Furo[2,3-b]pyridines: The construction of a fused pyridine ring to form a furo[2,3-b]pyridine (B1315467) system can be achieved by reacting the ortho-amino-nitrile with 1,3-dielectrophilic synthons. This can include reactions with α,β-unsaturated ketones or 1,3-dicarbonyl compounds under conditions that facilitate cyclocondensation, such as the Friedländer annulation. This approach allows for the introduction of various substituents onto the newly formed pyridine ring.

| Target System | Reagents | Reaction Type | Resulting Fused Product |

| Furo[2,3-d]pyrimidine | Formamide or Triethyl orthoformate | Cyclocondensation | 4-Amino-6-phenylfuro[2,3-d]pyrimidine |

| Furo[2,3-d]pyrimidine | Acetic anhydride, then ammonia | Cyclization | 4-Methyl-6-phenylfuro[2,3-d]pyrimidin-2(1H)-one |

| Furo[2,3-b]pyridine | 1,3-Diketone (e.g., acetylacetone) | Friedländer Annulation | 2,4-Dimethyl-6-phenylfuro[2,3-b]pyridine-3-carbonitrile |

| Furo[2,3-b]pyridine | α,β-Unsaturated ketone (e.g., chalcone) | Cyclocondensation | Substituted 6-phenylfuro[2,3-b]pyridine |

Construction of Other Fused Heterocycles (e.g., Furo[3,2-b]pyrans)

While the synthesis of furo[2,3-b] and furo[2,3-d] fused systems is common, the construction of other isomers, such as furo[3,2-b]pyrans, from this compound is less conventional and would require multi-step synthetic sequences. The synthesis of pyrano[3,2-b]pyrans often starts from precursors like kojic acid. researchgate.net A hypothetical route to a furo[3,2-b]pyran system from the title compound might involve initial modification of the existing functional groups to introduce the necessary components for pyran ring formation, but this is not a direct or commonly reported transformation. The reactivity of the starting material is more amenable to the formation of nitrogen-containing fused rings like pyridines and pyrimidines.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, the chemical environment of each proton and carbon atom can be mapped, and their connectivity can be established.

The ¹H NMR spectrum of 2-amino-4-phenylfuran-3-carbonitrile provides detailed information about the different types of protons present in the molecule. The spectrum is characterized by distinct signals corresponding to the amino group, the phenyl ring, and the furan (B31954) ring.

Amino (NH₂) Protons: The two protons of the primary amino group typically appear as a broad singlet. This broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

Phenyl (C₆H₅) Protons: The five protons of the monosubstituted phenyl ring resonate in the aromatic region of the spectrum, generally between δ 7.0 and 8.0 ppm. They often appear as a complex multiplet resulting from coupling between the ortho, meta, and para protons.

Furan Proton: The single proton attached to the C5 carbon of the furan ring is expected to appear as a distinct singlet, as it has no adjacent protons to couple with.

The anticipated chemical shifts for the protons are summarized in the table below.

| Proton Type | Number of Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Amino (NH₂) | 2H | Broad singlet | s (br) |

| Phenyl (Ar-H) | 5H | Multiplet | m |

| Furan (C5-H) | 1H | Singlet | s |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal, providing a count of the unique carbon environments.

Nitrile Carbon (-C≡N): The carbon of the nitrile group is characteristically found in the δ 115-120 ppm range.

Aromatic and Heteroaromatic Carbons: The spectrum displays signals for the four furan ring carbons and the six phenyl ring carbons. The chemical shifts of these carbons are influenced by their substituents. The carbons directly attached to the amino group (C2), nitrile group (C3), and phenyl group (C4) are quaternary and their assignment is confirmed using 2D NMR techniques. The phenyl ring will show four distinct signals: one for the ipso-carbon attached to the furan ring, two for the ortho and meta carbons, and one for the para carbon.

An overview of the expected ¹³C NMR chemical shifts is provided in the table below.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Nitrile (-C≡N) | ~117 |

| Furan (C2, C3, C4, C5) | Quaternary and CH signals in the heteroaromatic region |

| Phenyl (C-ipso, C-ortho, C-meta, C-para) | Aromatic region (~125-140) |

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com In this compound, COSY would reveal the correlations between the ortho, meta, and para protons of the phenyl ring, confirming they belong to a single spin system. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). emerypharma.com This technique allows for the direct assignment of the furan C5-H to its corresponding carbon and the assignment of the protonated carbons of the phenyl ring. github.io

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range correlations between protons and carbons, typically over two or three bonds. youtube.com This experiment is crucial for identifying and assigning quaternary (non-protonated) carbons. For instance, HMBC would show correlations from the furan C5 proton to the quaternary carbons at C3 and C4, and from the phenyl protons to the furan C4 carbon, thereby confirming the connection between the phenyl and furan rings.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

Amino Group (N-H): The N-H stretching vibrations of the primary amino group typically appear as two distinct sharp bands in the region of 3300–3500 cm⁻¹. mdpi.com

Nitrile Group (C≡N): The carbon-nitrogen triple bond of the nitrile group gives rise to a strong, sharp absorption band around 2200–2230 cm⁻¹. mdpi.com

Aromatic Rings (C=C and C-H): The stretching vibrations of the C=C bonds within the furan and phenyl rings are observed in the 1450–1650 cm⁻¹ region. The stretching of the aromatic C-H bonds appears above 3000 cm⁻¹.

Furan Ring (C-O-C): The characteristic C-O-C stretching of the furan ether linkage is expected in the fingerprint region, typically around 1000-1300 cm⁻¹.

The table below summarizes the principal IR absorption bands for the compound.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Amino | N-H Stretch | 3300 - 3500 | Medium-Strong |

| Nitrile | C≡N Stretch | 2200 - 2230 | Strong, Sharp |

| Aromatic/Furan | C=C Stretch | 1450 - 1650 | Medium-Variable |

| Furan Ether | C-O-C Stretch | 1000 - 1300 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₁₁H₈N₂O), the molecular weight is 184.19 g/mol . Mass spectrometry would show a molecular ion peak (M⁺) corresponding to this mass. Analysis of the fragmentation pattern can help confirm the structure by identifying characteristic neutral losses or fragment ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. nih.gov For C₁₁H₈N₂O, HRMS would be used to confirm the exact mass, distinguishing it from other compounds with the same nominal mass but different atomic compositions. The precise measurement of the molecular ion peak provides strong evidence for the chemical formula.

| Technique | Information Obtained | Application to Compound |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Confirms molecular weight of 184.19 g/mol and provides structural clues from fragments. |

| High-Resolution MS (HRMS) | Exact mass and elemental composition | Confirms the chemical formula C₁₁H₈N₂O by providing a highly accurate mass measurement. nih.gov |

Ionization Techniques (e.g., Electron Ionization, Electrospray Ionization)

Mass spectrometry is a critical tool for determining the molecular weight and structural features of this compound. The choice of ionization technique—primarily Electron Ionization (EI) or Electrospray Ionization (ESI)—governs the nature of the resulting mass spectrum.

Electron Ionization (EI): As a hard ionization technique, EI bombards the molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M•+) and extensive fragmentation. This fragmentation is highly reproducible and provides a detailed "fingerprint" of the molecule's structure. For this compound (C₁₁H₈N₂O, molecular weight: 184.19 g/mol ), the molecular ion peak would be expected at m/z 184.

The expected fragmentation patterns for this compound under EI would likely involve:

Loss of HCN: A common fragmentation pathway for nitriles, which would result in a fragment ion at m/z 157.

Furan Ring Cleavage: The furan ring can undergo characteristic cleavages. For instance, the cleavage of the furan ring in simpler derivatives often leads to the formation of cyclopropenyl cations or other stable fragments.

Phenyl Group Fragmentation: The phenyl substituent may lead to fragments characteristic of the benzene ring, such as the phenyl cation at m/z 77.

Amino Group Influence: The amino group can direct fragmentation through alpha-cleavage, although this is more common in aliphatic amines.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. For this compound, ESI would be expected to produce a strong ion at m/z 185 in positive mode. When coupled with tandem mass spectrometry (MS/MS), collision-induced dissociation (CID) of the [M+H]⁺ precursor ion can be used to elicit structurally informative fragments. Studies on related nitrile amino compounds show that fragmentation of the protonated molecule often results in the cumulative loss of smaller molecules like water and carbon monoxide.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. nih.gov While a specific crystal structure for this compound has not been detailed in the reviewed literature, analysis of closely related aminofuran derivatives allows for a robust prediction of its structural parameters and solid-state interactions.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

The crystal structure would reveal precise measurements of all covalent bond lengths, the angles between those bonds, and the torsion (dihedral) angles that define the molecule's conformation. Based on crystallographic data from analogous heterocyclic structures, a set of expected values can be compiled.

Interactive Table of Expected Molecular Geometry Below is a table of predicted bond lengths and angles for this compound, based on standard values and data from similar crystallized molecules.

| Parameter | Atoms Involved | Expected Value |

| Bond Length | C≡N (nitrile) | ~1.14 Å |

| Bond Length | C-C (furan-phenyl) | ~1.48 Å |

| Bond Length | C-O (furan ring) | ~1.37 Å |

| Bond Length | C=C (furan ring) | ~1.35 Å |

| Bond Length | C-N (amino) | ~1.36 Å |

| Bond Angle | C-C≡N | ~178° |

| Bond Angle | C-O-C (furan ring) | ~106° |

| Torsion Angle | C(furan)-C(furan)-C(phenyl)-C(phenyl) | Variable, defines phenyl ring orientation |

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state packing of this compound would be dictated by a network of non-covalent interactions. The primary amino group (N-H) acts as a hydrogen bond donor, while the furan oxygen and the nitrile nitrogen are potential hydrogen bond acceptors. Therefore, strong N-H···N and N-H···O hydrogen bonds are expected to be dominant interactions, likely forming dimers or extended chains that stabilize the crystal lattice.

Confirmation of Stereochemistry (if applicable for derivatives)

The parent molecule, this compound, is achiral and does not have stereoisomers. However, for derivatives of this compound that may contain chiral centers, single-crystal X-ray crystallography is the unambiguous method for determining the absolute stereochemistry. For instance, if a substituent on the phenyl ring or furan ring created a stereocenter, crystallography could resolve its R/S configuration. In cases where a racemic mixture is crystallized, the technique can confirm the presence of both enantiomers in the unit cell.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. This experimental data is then compared to the theoretical values calculated from the molecular formula to verify the compound's empirical formula and purity.

For this compound, the molecular formula is C₁₁H₈N₂O .

The theoretical elemental composition is calculated as follows:

Carbon (C): (11 × 12.011) / 184.194 × 100% = 71.73%

Hydrogen (H): (8 × 1.008) / 184.194 × 100% = 4.38%

Nitrogen (N): (2 × 14.007) / 184.194 × 100% = 15.21%

Oxygen (O): (1 × 15.999) / 184.194 × 100% = 8.69%

Interactive Table of Elemental Composition

| Element | Symbol | Theoretical (%) | Experimental (%) |

| Carbon | C | 71.73 | Data not available |

| Hydrogen | H | 4.38 | Data not available |

| Nitrogen | N | 15.21 | Data not available |

In a typical experimental report, the "found" percentages for a synthesized sample would be expected to be within ±0.4% of the calculated theoretical values to be considered pure. While specific experimental data for the title compound is not available in the cited literature, this procedure remains essential for its characterization. For example, a study on the related compound 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile reported found values of C, 72.19%; H, 3.81%; N, 8.89%, which closely matched the calculated values for its distinct formula. researchgate.net

Computational Chemistry Studies

Molecular Dynamics Simulations for Conformational Analysis and StabilityMolecular dynamics (MD) simulations model the movement of atoms and molecules over time. These simulations are useful for understanding the flexibility of a molecule by exploring its different possible shapes (conformations) and assessing its stability under various conditions.

While the principles of these computational methods are well-established, their application to generate specific data for 2-amino-4-phenylfuran-3-carbonitrile has not been reported in the accessible scientific literature. Future research may explore the computational properties of this compound, which would then provide the specific data needed for a detailed analysis as outlined.

Structural Descriptors for Computational Analysis

Following a comprehensive search of scientific literature and chemical databases, no specific computational studies detailing the structural descriptors for this compound were found. Research articles providing in-depth computational analysis, such as Density Functional Theory (DFT) calculations, which would typically include data on optimized geometry, bond lengths, bond angles, dihedral angles, and electronic properties like HOMO-LUMO energies, are not available for this specific compound.

Computational analysis provides crucial insights into the three-dimensional structure and electronic distribution of a molecule. These studies employ quantum chemical calculations to predict various molecular properties, which are instrumental in understanding chemical reactivity, stability, and potential biological activity.

For a molecule like this compound, a typical computational analysis would involve:

Geometric Optimization: Determining the lowest energy conformation of the molecule, which provides precise information on atomic coordinates.

Structural Parameters: Calculation of specific bond lengths (e.g., C-C, C-O, C-N), bond angles, and dihedral angles that define the molecule's shape.

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic properties and reactivity. The energy gap between HOMO and LUMO is a key indicator of chemical stability.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions that are rich or deficient in electrons, which helps in predicting sites for electrophilic and nucleophilic attack.

Without dedicated research on this compound, data tables for these descriptors cannot be generated. The scientific community has conducted such studies on structurally related furan (B31954), aminonitrile, and phenyl-containing heterocyclic compounds, but direct data for the title compound remains unpublished in the available literature.

Synthetic Utility and Applications As a Chemical Intermediate

Building Block for Complex Heterocyclic Architectures

The inherent reactivity of 2-amino-4-phenylfuran-3-carbonitrile makes it an exemplary starting material for the synthesis of a multitude of complex heterocyclic structures. The enaminonitrile functionality, comprising the amino and cyano groups on the furan (B31954) ring, is particularly amenable to cyclization reactions with various binucleophilic reagents, leading to the formation of fused heterocyclic systems.

Research has demonstrated that related 2-aminofuran and 2-aminothiophene-3-carbonitrile (B183302) scaffolds are valuable precursors for a range of fused heterocycles. For instance, the reaction of 2-amino-4,5-diphenylfuran-3-carbonitrile with reagents such as hydrazine (B178648) hydrate, hydroxylamine, urea (B33335), and thiourea (B124793) leads to the formation of furyl-triazoles and furyl-triazines. This reactivity highlights the potential of this compound to undergo similar transformations to yield a variety of fused pyrimidine (B1678525), triazine, and other heterocyclic systems.

The general reaction schemes often involve the initial reaction of the amino group, followed by cyclization involving the cyano group. This strategic approach allows for the construction of elaborate molecular frameworks with potential applications in medicinal chemistry and materials science. The phenyl group at the 4-position of the furan ring also influences the reactivity and properties of the resulting heterocyclic compounds.

Table 1: Examples of Heterocyclic Systems Synthesized from Aminofuran/Aminothiophene Precursors

| Precursor Scaffold | Reagent | Resulting Heterocyclic System |

|---|---|---|

| 2-Amino-4,5-diphenylfuran-3-carbonitrile | Hydrazine hydrate | Furyl-triazole |

| 2-Amino-4,5-diphenylfuran-3-carbonitrile | Diethyl oxalate | Furyl-triazine |

| 2-Amino-4,5-dihydrothiophene-3-carbonitriles | Formaldehyde, Primary amines | Hexahydrothieno[2,3-d]pyrimidines nih.gov |

Role in the Divergent Synthesis of Functionalized Organic Molecules

Divergent synthesis is a powerful strategy in organic chemistry that allows for the creation of a wide range of structurally distinct molecules from a common starting material. This compound is an ideal candidate for such synthetic strategies due to its multiple reactive sites. By carefully selecting the reaction partners and conditions, chemists can selectively target different parts of the molecule to generate diverse molecular scaffolds.

For example, the amino group can be acylated, alkylated, or diazotized to introduce a variety of functional groups. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions. The furan ring itself can undergo transformations, although it is generally more stable. This versatility allows for a "branching" approach to synthesis, where a single precursor gives rise to a multitude of products with distinct functionalities and potential applications.

The ability to generate a library of diverse compounds from a single, readily accessible starting material is highly valuable in drug discovery and materials science, where the screening of large numbers of compounds is often necessary to identify lead candidates.

Precursor for Advanced Materials (e.g., Dyes, Pigments, Brighteners, Specialty Chemicals)

The extended conjugation and the presence of electron-donating (amino) and electron-withdrawing (cyano) groups in this compound and its derivatives suggest their potential application as precursors for advanced materials such as dyes, pigments, and optical brighteners. A United States patent describes that 2,5-bis(p-aminophenyl) furan derivatives are valuable intermediates for preparing dyes, pigments, and brighteners. google.com The acyl and sulfonated derivatives of these diamines are noted to possess fluorescence and can be used as brighteners. google.com

Furthermore, the fluorescent properties of some furan derivatives open up possibilities for their use in optical brighteners, which are compounds that absorb light in the ultraviolet and violet region and re-emit light in the blue region, making materials appear whiter. Research into the photophysical properties of derivatives of this compound could unveil their potential in this commercially important area.

Contribution to the Diversification of Chemical Compound Libraries for Academic Research

The development of diverse chemical compound libraries is crucial for high-throughput screening in academic and industrial research, particularly in the fields of drug discovery and materials science. Multicomponent reactions (MCRs), which involve the reaction of three or more starting materials in a single synthetic step, are a highly efficient method for generating such libraries.

The structural motif of this compound can be accessed through multicomponent reactions, and it can also serve as a key building block in subsequent MCRs to generate a wide array of complex and diverse molecules. For example, a four-component catalyst-free reaction has been used to create a combinatorial library of novel 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives. rsc.org This demonstrates the utility of the aminonitrile scaffold in generating molecular diversity.

By systematically varying the substituents on the starting materials, researchers can rapidly generate large libraries of related compounds. These libraries can then be screened for biological activity or desirable material properties, accelerating the pace of scientific discovery. The accessibility and reactivity of this compound make it a valuable tool for academic researchers seeking to explore new areas of chemical space and uncover novel functional molecules.

Conclusion and Future Research Directions

Summary of Current Understanding of 2-Amino-4-phenylfuran-3-carbonitrile Chemistry

This compound is a polysubstituted furan (B31954) derivative that serves as a valuable building block in organic synthesis. The current understanding of its chemistry is primarily centered on its synthesis and its utility as a precursor for more complex heterocyclic systems.

Synthesis: The most common and efficient method for the synthesis of this compound and its derivatives involves a three-component condensation reaction. This reaction typically utilizes an aldehyde (such as benzaldehyde), a compound with an active methylene (B1212753) group (like malononitrile), and a third component, often a cyclic ketone or an enamine, in the presence of a suitable catalyst.

Reactivity: The reactivity of this compound is dictated by the interplay of its functional groups. The amino group can act as a nucleophile, the cyano group can undergo hydrolysis or be used in cycloaddition reactions, and the furan ring itself can participate in various transformations. This multifaceted reactivity allows for its use in the synthesis of a diverse range of fused heterocyclic compounds, such as pyrano[3,2-c]pyrans and pyrano[3,2-c]chromenes. For instance, a one-pot multi-component reaction using urea (B33335) as a catalyst can yield complex structures like 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]pyran-3-carbonitrile. iaea.org

Emerging Trends in Synthetic Methodologies and Catalytic Systems

The synthesis of furan derivatives is continually evolving, with a strong emphasis on sustainability and efficiency. Emerging trends in this area are focused on the development of novel catalytic systems and the use of greener reaction conditions.

Catalysis: Recent research has explored the use of environmentally benign and inexpensive organocatalysts, such as urea, for the synthesis of this compound derivatives. iaea.org There is a growing interest in employing nanocatalysts, solid-supported catalysts, and biocatalysts to improve reaction yields, selectivity, and ease of catalyst recovery and reuse. For example, novel catalytic strategies are being developed for the synthesis of furans and their derivatives, focusing on aspects like kinetic and mechanistic studies. mdpi.com

Green Chemistry: The principles of green chemistry are increasingly being applied to the synthesis of these compounds. This includes the use of solvent-free reaction conditions, microwave-assisted synthesis to reduce reaction times, and the development of one-pot multi-component reactions that minimize waste and improve atom economy.

| Trend | Description | Potential Impact |

| Organocatalysis | Use of small organic molecules as catalysts. | Reduced metal contamination, lower cost, and milder reaction conditions. |

| Nanocatalysis | Employment of catalysts in the nanometer size range. | High surface area leading to increased activity and selectivity. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Drastically reduced reaction times and often improved yields. |

| One-Pot Reactions | Combining multiple reaction steps in a single flask. | Increased efficiency, reduced waste, and simplified procedures. |

Unexplored Reactivity and Potential for Novel Derivatizations

While the fundamental reactivity of this compound is understood, there remain significant opportunities to explore its untapped potential. The unique arrangement of functional groups suggests a wealth of unexplored chemical transformations.

Novel Cyclizations: The amino and cyano groups in close proximity offer a gateway to novel cyclization reactions to form a variety of fused nitrogen-containing heterocycles. Research could focus on reactions with bifunctional reagents to construct polycyclic systems with interesting biological or material properties.

Post-Synthetic Modifications: The furan ring and the phenyl substituent are amenable to a range of post-synthetic modifications. Electrophilic substitution reactions on the phenyl ring or metal-catalyzed cross-coupling reactions could be employed to introduce new functional groups and create a library of derivatives for various applications. The development of enantiopure unnatural amino acids through metallaphotoredox catalysis showcases the potential for novel derivatizations of amino-containing scaffolds. nih.gov

Polymerization: The amino group could potentially be used as a monomer in polymerization reactions, leading to the synthesis of novel furan-containing polymers with unique electronic or optical properties. The applicability of similar compounds as fluorescent sensors for monitoring photopolymerization processes has been demonstrated, suggesting a potential avenue for research. mdpi.comnih.gov

Future Avenues in Computational and Mechanistic Investigations

Computational chemistry offers powerful tools to deepen our understanding of the reactivity and properties of this compound. Future investigations in this area can provide valuable insights that guide experimental work.

Reaction Mechanisms: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of known reactions and to predict the feasibility of new transformations. nih.gov Such studies can help in optimizing reaction conditions and in the rational design of more efficient catalytic systems. researchgate.net

Molecular Properties Prediction: Computational methods can be used to predict the electronic, optical, and photophysical properties of this compound and its derivatives. mdpi.com This can aid in the design of new molecules with specific applications, such as fluorescent probes or materials for organic electronics. For instance, computational studies have been used to investigate the properties of related aminonitrile compounds. nih.gov

Structure-Activity Relationships: For derivatives that show biological activity, computational modeling can be used to establish structure-activity relationships (SAR). This can guide the design of more potent and selective compounds.

Outlook for Advanced Applications in Organic Synthesis Research

The versatility of this compound positions it as a valuable scaffold for future applications in organic synthesis and beyond.

Complex Molecule Synthesis: It can serve as a key intermediate in the total synthesis of complex natural products or pharmaceutically relevant molecules. Its densely functionalized core can be strategically elaborated to construct intricate molecular architectures.

Materials Science: The chromophoric nature of the this compound system suggests potential applications in materials science. Derivatives could be explored as organic dyes, fluorescent sensors, or components of organic light-emitting diodes (OLEDs). The study of related 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives as fluorescent sensors highlights this potential. mdpi.comnih.gov

Medicinal Chemistry: While this article does not delve into specific biological activities, the furan nucleus and aminonitrile moiety are present in many biologically active compounds. Future synthetic efforts could be directed towards the creation of libraries of this compound derivatives for screening in various biological assays.

Q & A

Q. What are the optimized synthetic routes for 2-amino-4-phenylfuran-3-carbonitrile, and how can reaction conditions be tailored to improve yield and purity?

Methodological Answer: The compound is typically synthesized via condensation reactions. For example, a reaction between substituted naphthols (e.g., 4-methoxy-1-naphthol) and α-cyanocinnamonitriles in ethanol with piperidine as a catalyst (0.5 mL per 0.01 mol substrate) under reflux (60–90 min) yields crystalline products . Key parameters include:

Q. Which spectroscopic and crystallographic techniques are essential for confirming the molecular structure of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths (e.g., C–C = 1.382 Å) and unit cell parameters (monoclinic system, space group P2₁/c) .

- SHELX refinement : Used for structural modeling, with hydrogen atoms refined using riding models (Uiso = 1.2–1.5×Ueq of parent atoms) .

- Spectroscopy : FT-IR confirms nitrile (C≡N, ~2200 cm⁻¹) and amino (N–H, ~3400 cm⁻¹) groups.

Q. Table 1: Crystallographic Data

| Parameter | Value | Source |

|---|---|---|

| Space group | P2₁/c | |

| a, b, c (Å) | 12.6336, 11.9333, 12.0471 | |

| β (°) | 113.581 | |

| Z | 4 |

Advanced Research Questions

Q. How can computational chemistry tools be integrated with experimental data to predict electronic properties and reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Validate against SCXRD-derived bond angles .

- Molecular docking : Use AutoDock Vina to screen interactions with biological targets (e.g., enzymes in antimicrobial pathways) .

- Validation : Compare computed dipole moments with experimental XRD electron density maps .

Q. What strategies resolve contradictions between theoretical calculations and experimental molecular geometry?

Methodological Answer:

- Multi-software refinement : Cross-validate using SHELXL (for small molecules) and PHENIX (for disorder modeling) to address discrepancies in bond lengths .

- Thermal parameter analysis : High Ueq values in SCXRD may indicate dynamic disorder, requiring TLS refinement .

- Benchmarking : Compare computational results (e.g., Gaussian-optimized geometries) with SCXRD data to identify systematic errors .

Q. How should pharmacological studies be designed to evaluate bioactivity?

Methodological Answer:

- In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests against S. aureus and E. coli for antimicrobial screening .

- Cytotoxicity profiling : Employ MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

- Structure-activity relationships (SAR) : Synthesize derivatives (e.g., halogen-substituted analogs) to correlate substituents with activity .

Data Contradiction Analysis

Example: Discrepancies in hydrogen bonding patterns between SCXRD and DFT predictions can arise from solvent effects in simulations. Mitigate by:

Including explicit solvent molecules in DFT calculations.

Using ab initio molecular dynamics (AIMD) to model dynamic crystal environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.